BenchChemオンラインストアへようこそ!

4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid

Pharmaceutical Quality Control HPLC Impurity Profiling USP Monograph Compliance

4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid (CAS 1228552-02-0; molecular formula C₁₆H₂₁N₃O₃; MW 303.36) is an organic compound belonging to the benzimidazole-2-butanoic acid class, officially designated as Bendamustine USP Related Compound B (free base). It is a well-characterized process impurity arising during the synthesis and purification of bendamustine hydrochloride, a DNA-alkylating antitumor agent.

Molecular Formula C16H21N3O3
Molecular Weight 303.36
CAS No. 1228552-02-0
Cat. No. B601034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid
CAS1228552-02-0
Synonyms4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic Acid;  1-Methyl-5-(4-morpholinyl)-1H-benzimidazole-2-butanoic Acid
Molecular FormulaC16H21N3O3
Molecular Weight303.36
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)N3CCOCC3)N=C1CCCC(=O)O
InChIInChI=1S/C16H21N3O3/c1-18-14-6-5-12(19-7-9-22-10-8-19)11-13(14)17-15(18)3-2-4-16(20)21/h5-6,11H,2-4,7-10H2,1H3,(H,20,21)
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic Acid (CAS 1228552-02-0): Procurement-Relevant Identity and Classification for Bendamustine Impurity Profiling


4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid (CAS 1228552-02-0; molecular formula C₁₆H₂₁N₃O₃; MW 303.36) is an organic compound belonging to the benzimidazole-2-butanoic acid class, officially designated as Bendamustine USP Related Compound B (free base) . It is a well-characterized process impurity arising during the synthesis and purification of bendamustine hydrochloride, a DNA-alkylating antitumor agent [1]. Unlike bendamustine and most of its therapeutically active analogs, this compound bears a morpholine substituent at the 5-position of the benzimidazole core instead of the bis(2-chloroethyl)amino (nitrogen mustard) pharmacophore, which fundamentally alters its alkylating capacity [2]. It is listed in the United States Pharmacopeia (USP) as a specified impurity with defined relative retention time (RRT), relative response factor (RRF), and acceptance criteria, and is available as a certified reference standard for analytical method development, validation, and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) and commercial manufacturing .

Why 4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic Acid Cannot Be Replaced by Another Bendamustine-Related Compound in Analytical and Regulatory Workflows


Substituting this compound with another bendamustine-related impurity (e.g., Related Compound A, D, E, or H) leads to chromatographic misidentification, inaccurate quantification, and potential regulatory non-compliance. Each USP-specified bendamustine impurity possesses a discrete pair of chromatographic coordinates—Relative Retention Time (RRT) and Relative Response Factor (RRF)—that are method-defined and non-interchangeable [1]. This compound elutes at RRT 0.57 with RRF 0.84 under the harmonized USP procedure, values that differ from every other listed impurity [1]. Moreover, this compound is a process impurity originating from the morpholine synthetic pathway, whereas Related Compounds A, D, and E are primarily hydrolytic degradation products with distinct formation mechanisms and control strategies [2]. Using an incorrect reference standard risks assigning the wrong peak identity, applying an erroneous response factor, and failing to meet the ICH Q3A/Q3B and USP acceptance criteria for specified impurities, which can delay ANDA approval or trigger a Form 483 observation [3].

Quantitative Differentiation Evidence for 4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic Acid Versus Closest Bendamustine Impurity Analogs


USP Chromatographic Differentiation: RRT 0.57 and RRF 0.84 Distinguish This Compound from All Other Bendamustine Related Compounds

Under the harmonized USP LC method for Bendamustine Hydrochloride for Injection (L60 column, 4.6 mm × 15 cm, 5 µm; mobile phase: 0.1% TFA in water/acetonitrile gradient; UV 254 nm; flow rate 1 mL/min; column temperature 30°C), 4-(1-methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid (Bendamustine Related Compound Ba) exhibits a Relative Retention Time (RRT) of 0.57 and a Relative Response Factor (RRF) of 0.84, with an acceptance criterion of NMT 0.2% [1]. This chromatographic signature is unique among the nine USP-specified bendamustine impurities. For comparison: Related Compound A (dihydroxy impurity) has RRT 0.25 and RRF 0.76; Related Compound D (deschloroethyl impurity) has RRT 0.69 and RRF 0.93; Related Compound E (monohydroxy impurity) has RRT 0.73 and RRF 1.2; Related Compound H has RRT 1.15 and RRF 0.98 [1]. The quantitative difference in RRT of this compound from the nearest-eluting related compound (Related Compound Cb at RRT 0.60, a difference of 0.03 RRT units) requires a resolution sufficient for unambiguous peak assignment [1].

Pharmaceutical Quality Control HPLC Impurity Profiling USP Monograph Compliance

Structural Absence of the Bis(2-chloroethyl)amino Alkylating Moiety: Fundamental Distinction from Bendamustine and Active Alkylating Impurities

Bendamustine (CAS 3543-75-7) and its therapeutically active analogs derive their antitumor activity from the bis(2-chloroethyl)amino (nitrogen mustard) moiety at the 5-position of the benzimidazole ring, which produces intra- and interstrand DNA crosslinks [1]. 4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid replaces this bis(2-chloroethyl)amino group with a morpholine ring (NCH₂CH₂OCH₂CH₂) . This substitution eliminates the two chloroethyl electrophilic centers required for DNA alkylation. Bendamustine itself exhibits an IC₅₀ of approximately 50 µM across leukemia and lymphoma cell lines [1]. While direct comparative cytotoxicity data for this specific impurity versus bendamustine are not published in peer-reviewed literature, the absence of the nitrogen mustard pharmacophore is a class-level structural inference that this compound lacks the DNA-crosslinking mechanism of action [2]. The ICH M7 guideline on DNA-reactive (mutagenic) impurities explicitly distinguishes alkylating agents from non-electrophilic structural analogs in genotoxicity risk classification [3].

Medicinal Chemistry Genotoxic Impurity Risk Assessment Structure-Activity Relationship

Regulatory Classification as a Process Impurity: Different Control Strategy Versus Degradation Products

The USP explicitly classifies 4-(1-methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid (Bendamustine Related Compound Ba, free base form) as a process impurity that is controlled in the drug substance monograph [2]. An official USP Errata (2019-10-01) states: 'It is a free base of USP Bendamustine Related Compound B RS... This process impurity is controlled in the drug substance monograph. It is included in the table for identification only, and it is not to be reported in the total impurities' [2]. This contrasts sharply with Related Compounds A (dihydroxy), D (deschloroethyl), E (monohydroxy), and H, which are degradation products and must be reported within total impurity limits (NMT 3.5% for the injection and NMT 1.0% for the drug substance) [1][3]. The reporting exemption for Related Compound B creates a distinct regulatory handling pathway that does not apply to other specified impurities. In the drug substance monograph (USP Bendamustine Hydrochloride), Related Compound B is absent from Table 2 altogether, reinforcing its classification as a process impurity managed at the drug substance stage rather than monitored in the finished product release specification [3].

Regulatory CMC Impurity Control Strategy Drug Substance Monograph

Polar Carboxylic Acid Functionality Impacts Solubility, Chromatographic Retention, and Sample Preparation Relative to Ester and Non-Acidic Bendamustine Impurities

4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid terminates in a free carboxylic acid group (pKa estimated ~4.5–5.0), conferring pH-dependent aqueous solubility and ionization behavior that differs from ester-containing impurities such as Bendamustine Related Compound C (ethyl ester, CAS 3543-74-6) and Related Compound I (ethyl ester) . The compound is provided as a white to pale beige solid with storage at 2–8°C (refrigerated) and is shipped under ambient conditions as the free base, whereas several other bendamustine impurity reference standards are supplied as hydrochloride salts requiring cold-chain shipping [2]. Its polar structure and carboxylic acid group complicate HPLC separation, necessitating the use of ion-pairing or mixed-mode chromatography; Veeprho notes that definitive identification and quantification may require LC-MS and NMR in addition to HPLC [3]. The boiling point is calculated at 577.2 ± 50.0 °C at 760 mmHg with a flash point of 302.9 ± 30.1 °C and density of 1.3 ± 0.1 g/cm³ . These physicochemical properties differentiate it from the more hydrophilic degradation products (e.g., Related Compound A with bis(2-hydroxyethyl)amino groups) that elute earlier (RRT 0.25) and from the more lipophilic ester impurities that elute later [1].

Analytical Method Development Sample Preparation Physicochemical Characterization

Multiple Vendor Traceability to USP Primary Standard: Certified Reference Material (CRM) Status Under ISO 17034 and ISO/IEC 17025

4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid is commercially available as a USP Reference Standard (Catalog No. 1065243, 20 mg vial, hydrochloride salt form) directly from the USP store . Additionally, Sigma-Aldrich supplies the same material as a Certified Reference Material (CRM) produced and certified in accordance with ISO 17034 and ISO/IEC 17025, providing multi-traceability to the USP, EP, and BP primary standards . Multiple independent vendors—including Veeprho (Cat. VL1450006, free base), SynZeal (Cat. SZ-B010021, HCl salt), Clearsynth, and Fujifilm Wako (Daicel Pharma Standards)—offer the compound with full Certificates of Analysis (COA) including HPLC purity, NMR, MS, and chromatographic purity data [1][2]. The free base form (CAS 1228552-02-0) and hydrochloride salt (CAS 2173004-95-8) are both available, requiring careful specification during procurement to match the USP monograph requirements . In contrast, some less-common bendamustine impurities (e.g., Related Compound F (mannitol adduct) or Related Compound G) may have limited supplier availability or longer lead times, making reliable multi-source procurement a practical differentiator for this compound .

Reference Standard Procurement Regulatory Compliance Method Validation

Priority Application Scenarios for 4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic Acid (CAS 1228552-02-0) Based on Verified Differentiation Evidence


USP-Compliant ANDA Impurity Profiling: Peak Identification and System Suitability for Bendamustine HCl Drug Product Release Testing

In ANDA submission for generic Bendamustine Hydrochloride for Injection, the FDA requires demonstration that the proposed HPLC method adequately resolves and quantifies all USP-specified impurities per the official monograph. 4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid (USP Related Compound B RS, free base) is a required component of the System Suitability Solution at 0.02 mg/mL alongside eight other related compound reference standards [1]. Its unique RRT of 0.57 and RRF of 0.84 serve as anchor points for peak assignment and response factor correction [1]. Because the USP errata explicitly states this compound is included for identification only and is not reported in total impurities, analytical method validation protocols must treat it differently from degradation products—verifying its retention time and resolution from the nearest-eluting peak (Related Compound Cb at RRT 0.60) without applying quantitative acceptance criteria [4]. Procurement of the correct reference standard (free base CAS 1228552-02-0 or HCl salt CAS 2173004-95-8) with full COA documentation is prerequisite for method validation report acceptance by regulatory reviewers.

Process Development and In-Process Control: Monitoring the Morpholine Synthetic Pathway Byproduct During Bendamustine Drug Substance Manufacturing

During the synthesis of bendamustine hydrochloride via the morpholine-intermediate route, 4-(1-methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid forms as a process-related byproduct [2]. Unlike hydrolytic degradation impurities (Related Compounds A, D, E) that increase during storage, this compound's level reflects upstream synthetic efficiency. Process chemists use this impurity reference standard to develop in-process controls that limit its formation at the stage where the morpholine substituent is installed on the benzimidazole core, prior to introduction of the bis(2-chloroethyl)amino group [6]. Quantifying this impurity at intermediate stages enables early batch rejection and reduces the burden on final drug substance purification. The compound's carboxylic acid functionality, which confers distinct extraction and crystallization behavior versus the non-acidic intermediates, can be exploited for selective removal during workup [6].

Forced Degradation Studies: Distinguishing Process Impurities from Degradation Products in Bendamustine Stability-Indicating Method Validation

ICH Q1A(R2) stability testing requires that a stability-indicating method separate the active pharmaceutical ingredient from all degradation products formed under stress conditions (heat, humidity, light, oxidation, acid/base hydrolysis). 4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid serves as a critical negative control in these studies because it is a process impurity unassociated with hydrolytic, oxidative, or photolytic degradation pathways [4]. If this peak appears or increases in stressed samples, it may indicate an unexpected degradation route or co-elution with a true degradant. Conversely, its stable area under stress conditions confirms the specificity of the method for degradation products. The USP monograph explicitly facilitates this distinction by excluding Related Compound B from total degradation product summation, enabling analysts to subtract its contribution from the total impurity profile and correctly assign degradation kinetics [4][5].

ICH M7 Genotoxic Impurity Risk Assessment: Structural Alerts and (Q)SAR Classification for the Non-Alkylating Morpholino-Benzimidazole Scaffold

Under ICH M7(R2), all actual and potential impurities in a drug substance must be evaluated for DNA-reactive (mutagenic) potential using two complementary (Q)SAR methodologies (expert rule-based and statistical-based) [3]. 4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid lacks the bis(2-chloroethyl)amino structural alert present in bendamustine and several other bendamustine-related impurities . This compound therefore may be classified in ICH M7 Class 4 or 5 (non-mutagenic or no structural alerts) rather than Class 1, 2, or 3 (known, suspected, or alerting mutagens), provided confirmatory Ames test data support the in silico prediction. This classification has direct procurement implications: if classified as non-mutagenic, the acceptable intake (AI) is governed by ICH Q3A/Q3B thresholds rather than the compound-specific limits derived from the threshold of toxicological concern (TTC) of 1.5 µg/day, potentially allowing higher specification limits and reducing the analytical method sensitivity burden. Laboratories conducting this assessment require the authentic impurity reference standard to generate compound-specific (Q)SAR models and, if necessary, to perform in vitro mutagenicity testing.

Quote Request

Request a Quote for 4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.